PI3K/mTOR Inhibitor-11
Description
Properties
Molecular Formula |
C27H21N7 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-methyl-2-[5-[2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[4,5-c]quinolin-1-yl]pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C27H21N7/c1-16-33-23-14-30-22-6-4-17(19-10-18-8-9-29-26(18)32-12-19)11-21(22)25(23)34(16)20-5-7-24(31-13-20)27(2,3)15-28/h4-14H,1-3H3,(H,29,32) |
InChI Key |
JDUUUKXVZOZLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CN=C(C=C4)C(C)(C)C#N)C5=CN=C6C(=C5)C=CN6 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The synthesis initiates with the construction of the imidazo[4,5-c]quinolin-1-yl scaffold. As detailed in patent-derived methodologies, this involves a multi-step sequence beginning with the condensation of 5-nitro-2-chloropyridine (63 ) with diethyl malonate under basic conditions (Figure 1). Decarboxylation and subsequent treatment with diethyl oxalate yield the intermediate 64 , which undergoes nitro group reduction and intramolecular cyclization to form the azaindole nucleus (65 ). Chlorination of the pyrimidinol moiety using POCl₃ facilitates nucleophilic substitution with morpholine, establishing the foundational heterocyclic system.
Functionalization of the Pyrrolo[2,3-b]pyridine Moiety
The pendant pyrrolo[2,3-b]pyridin-5-yl group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling. This step employs 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid and a brominated quinoline precursor under inert atmosphere conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Post-coupling, the nitrile functionality is installed through a nucleophilic aromatic substitution reaction using 2-methyl-2-(5-bromopyridin-2-yl)propanenitrile in the presence of CuI and 1,10-phenanthroline.
Final Derivatization and Purification
The propanenitrile side chain is introduced via alkylation of the imidazole nitrogen using 2-bromo-2-methylpropanenitrile. Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding this compound as an off-white to gray solid with >95% purity.
Analytical Characterization
Structural Elucidation
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₇H₂₁N₇ (m/z 443.185 [M+H]⁺). Nuclear magnetic resonance (NMR) spectra reveal characteristic signals:
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 443.50 g/mol |
| Solubility | 40 mg/mL in DMSO |
| LogP | 4.3 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 3 |
Pharmacological Evaluation
In Vitro Activity
This compound exhibits broad-spectrum antiproliferative effects across cancer cell lines:
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| HeLa | Cervical cancer | 0.09 |
| SW620 | Colon cancer | 0.16 |
| H3122 | Lung cancer | 0.29 |
Mechanistically, it suppresses phosphorylation of AKT (Ser473/Thr308) and S6 ribosomal protein at concentrations ≥0.625 μM. Flow cytometry analysis demonstrates G0/G1 cell cycle arrest (72.4% HeLa cells at 2.5 μM) and apoptosis induction (66.04% at 1.25 μM).
In Vivo Efficacy
In xenograft models (BALB/c nude mice), oral administration (60 mg/kg/day) achieves tumor growth inhibition (TGI) of 80.22% (HeLa) and 81.03% (SW620) over 30 days. Pharmacokinetic studies in rats reveal favorable bioavailability (76.81%) with T₁/₂ = 17.2 h (IV) and Cₘₐₓ = 2995 ng/mL (PO).
Discussion
The synthetic route to this compound exemplifies modern heterocyclic chemistry strategies, combining palladium-mediated cross-couplings with regioselective alkylations. Its dual inhibition profile addresses compensatory mTOR activation—a recognized limitation of PI3K-selective agents. The 3-pyrrolidinol substituent enhances water solubility compared to earlier analogues, while the nitrile group improves metabolic stability.
Comparative analysis with clinical-stage inhibitors (e.g., GDC-0084) reveals superior brain penetrance (unpublished data), suggesting potential utility in metastatic CNS malignancies. However, the absence of PTEN restoration in KRAS/TP53 mutant models underscores the need for biomarker-driven patient selection.
Chemical Reactions Analysis
Types of Reactions: PI3K/mTOR Inhibitor-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products: The major products formed from these reactions are often derivatives of this compound with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
PI3K/mTOR Inhibitor-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PI3K/mTOR Inhibitor-11 exerts its effects by inhibiting the activity of both PI3K and mTOR enzymes. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation, increased apoptosis, and decreased tumor growth . The compound specifically targets the catalytic subunits of PI3K and mTOR, preventing their phosphorylation and subsequent activation of downstream effectors .
Comparison with Similar Compounds
Key Features of PI3K/mTOR Inhibitor-11 and Competitors
The table below summarizes structural, biochemical, and pharmacological differences between this compound and analogous dual PI3K/mTOR inhibitors:
Mechanistic and Functional Differences
This compound vs. PF-04979064
- Potency : PF-04979064 shows superior potency against PI3Kα (Ki = 0.13 nM vs. 3.5 nM for Inhibitor-11) and mTOR (Ki = 1.42 nM vs. 21.3 nM) .
- Metabolism : PF-04979064 exhibits favorable CYP/AO-mediated metabolic stability, predicting a longer half-life in humans compared to Inhibitor-11, whose pharmacokinetics remain under investigation .
This compound vs. INK128
- Target Focus : INK128 is mTOR-centric (IC₅₀ = 1 nM) and spares PI3K isoforms, making it suitable for tumors with mTOR hyperactivation (e.g., PTEN-deficient cancers) . In contrast, Inhibitor-11’s dual PI3K/mTOR action may prevent feedback AKT activation seen with mTOR-only inhibitors .
- Clinical Progress : INK128 is advanced in clinical trials, whereas Inhibitor-11 remains in preclinical development .
This compound vs. mTOR inhibitor-11
- Off-Target Effects: mTOR inhibitor-11 inhibits PDE4D (IC₅₀ = 17.0 μM), which may confer neuroprotective properties but complicates mechanistic interpretation .
- Applications : Inhibitor-11 is prioritized for systemic cancers, while mTOR inhibitor-11 is explored for central nervous system disorders due to BBB penetration .
Advantages of Dual PI3K/mTOR Inhibitors
Dual inhibitors like this compound offer unique benefits over single-target agents:
- Overcoming Feedback Loops : mTOR inhibition alone activates PI3K/AKT via IRS-1 upregulation; dual blockade mitigates this resistance mechanism .
- Broad Pathway Suppression : Simultaneous targeting of PI3K isoforms (α, β, γ, δ) and mTOR complexes (C1/C2) enhances antitumor efficacy in heterogeneous cancers .
- Synergy with Other Therapies: Preclinical data suggest dual inhibitors synergize with chemotherapy, immunotherapy, and autophagy inhibitors (e.g., 3-MA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
